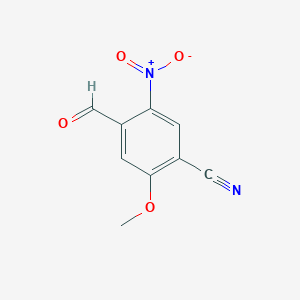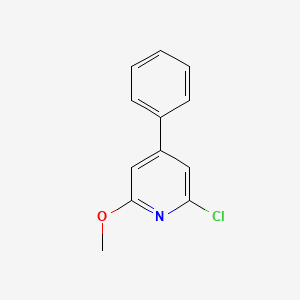
4-Formyl-2-methoxy-5-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formyl-2-methoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C9H6N2O4 It is a derivative of benzonitrile, characterized by the presence of formyl, methoxy, and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Formyl-2-methoxy-5-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 4-formyl-2-methoxybenzonitrile. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Formyl-2-methoxy-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the formation of phenoxide intermediates, which can further react with electrophiles.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Strong bases (e.g., sodium hydride), electrophiles (e.g., alkyl halides).
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-Formyl-2-methoxy-5-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Carboxy-2-methoxy-5-nitrobenzonitrile.
Wissenschaftliche Forschungsanwendungen
4-Formyl-2-methoxy-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents. The compound’s structural features are of interest in medicinal chemistry for designing molecules with specific biological targets.
Industry: It can be used in the production of specialty chemicals and materials. Its unique combination of functional groups makes it suitable for various industrial applications, including the manufacture of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-formyl-2-methoxy-5-nitrobenzonitrile depends on its specific application and the context in which it is used
Nitro Group: The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.
Formyl Group: The formyl group can form covalent bonds with nucleophiles, such as amino groups in proteins, potentially modifying their function.
Methoxy Group: The methoxy group can influence the compound’s solubility and electronic properties, affecting its overall reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
4-Formyl-2-methoxy-5-nitrobenzonitrile can be compared with other similar compounds to highlight its uniqueness:
2-Methoxy-4-nitrobenzonitrile: Similar in structure but lacks the formyl group
4-Methoxy-2-nitrobenzonitrile: Lacks the formyl group, leading to different chemical properties and uses.
4-Formyl-3-methoxybenzonitrile: Similar but with different positioning of the nitro group, affecting its chemical behavior and applications.
Eigenschaften
Molekularformel |
C9H6N2O4 |
|---|---|
Molekulargewicht |
206.15 g/mol |
IUPAC-Name |
4-formyl-2-methoxy-5-nitrobenzonitrile |
InChI |
InChI=1S/C9H6N2O4/c1-15-9-3-7(5-12)8(11(13)14)2-6(9)4-10/h2-3,5H,1H3 |
InChI-Schlüssel |
JIFFIJNUXZJVBP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-Hydroxy-7-fluoro-[1,8]naphthyridine](/img/structure/B12962294.png)

